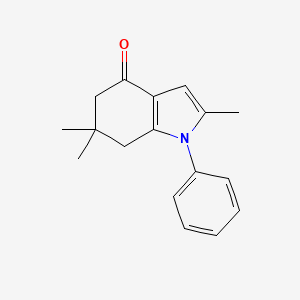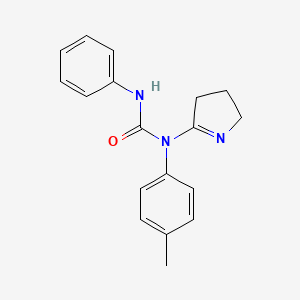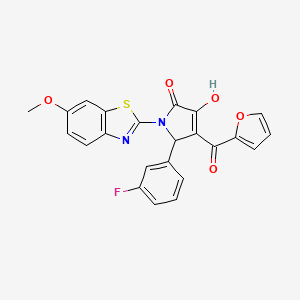
2,6,6-Trimethyl-1-phenyl-6,7-dihydro-1H-indol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,6-Trimethyl-1-phenyl-6,7-dihydro-1H-indol-4(5H)-on ist eine organische Verbindung, die zur Indol-Familie gehört. Indole sind heterozyklische aromatische organische Verbindungen, die in der Natur weit verbreitet sind und für ihre vielfältigen biologischen Aktivitäten bekannt sind.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2,6,6-Trimethyl-1-phenyl-6,7-dihydro-1H-indol-4(5H)-on umfasst typischerweise mehrstufige organische Reaktionen. Eine gängige Methode könnte die Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen umfassen. Die Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren können den Ertrag und die Reinheit des Endprodukts erheblich beeinflussen.
Industrielle Produktionsmethoden
In industrieller Umgebung würde die Produktion dieser Verbindung wahrscheinlich optimierte Reaktionsbedingungen umfassen, um den Ertrag zu maximieren und die Kosten zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren, Hochdurchsatzscreening von Katalysatoren und fortschrittlichen Reinigungsverfahren umfassen.
Chemische Reaktionsanalyse
Arten von Reaktionen
2,6,6-Trimethyl-1-phenyl-6,7-dihydro-1H-indol-4(5H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen in das Molekül einführen.
Reduktion: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen entfernen oder Doppelbindungen reduzieren.
Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄).
Substitution: Häufige Reagenzien sind Halogene (z. B. Chlor, Brom) und Nukleophile (z. B. Amine, Alkohole).
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann Oxidation Ketone oder Aldehyde ergeben, während Reduktion Alkohole oder Alkane ergeben kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein in der organischen Synthese verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, wie z. B. antimikrobielle oder Antikrebsaktivitäten.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien oder als Vorläufer für andere chemische Verbindungen verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2,6,6-Trimethyl-1-phenyl-6,7-dihydro-1H-indol-4(5H)-on hängt von seiner spezifischen Anwendung ab. In einem biologischen Kontext könnte es mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren, um seine Wirkungen auszuüben. Zu den beteiligten Wegen könnten Signaltransduktion, Genexpression oder Stoffwechselprozesse gehören.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-Trimethyl-1-phenyl-6,7-dihydro-1H-indol-4(5H)-one typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,6,6-Trimethyl-1-phenyl-6,7-dihydro-1H-indol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction might yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of 2,6,6-Trimethyl-1-phenyl-6,7-dihydro-1H-indol-4(5H)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Indol: Die Stammverbindung der Indol-Familie.
2-Methylindol: Ein methyliertes Derivat von Indol.
1-Phenylindol: Ein phenylsubstituiertes Derivat von Indol.
Einzigartigkeit
2,6,6-Trimethyl-1-phenyl-6,7-dihydro-1H-indol-4(5H)-on ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Im Vergleich zu anderen Indolderivaten könnte es unterschiedliche Eigenschaften und Anwendungen aufweisen.
Eigenschaften
CAS-Nummer |
57663-14-6 |
|---|---|
Molekularformel |
C17H19NO |
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
2,6,6-trimethyl-1-phenyl-5,7-dihydroindol-4-one |
InChI |
InChI=1S/C17H19NO/c1-12-9-14-15(10-17(2,3)11-16(14)19)18(12)13-7-5-4-6-8-13/h4-9H,10-11H2,1-3H3 |
InChI-Schlüssel |
DGMKAUAWYOJTDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(N1C3=CC=CC=C3)CC(CC2=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(3,4-Dichlorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine](/img/structure/B12136914.png)

![N-(2-methoxyphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiophe no[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12136926.png)
![(5Z)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12136930.png)
![2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,5-dichlorophenyl)a cetamide](/img/structure/B12136933.png)
![N-(2-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136934.png)
![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12136942.png)
![4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-5-(4-ethoxyphenyl)-3-hydroxy-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12136946.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine](/img/structure/B12136952.png)
![methyl 4-[3-(1-benzofuran-2-carbonyl)-4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B12136954.png)
![4-bromo-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide](/img/structure/B12136955.png)
![4-chloro-N-({3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-9-yl}methyl)benzamide](/img/structure/B12136964.png)

![N-(3,4-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136974.png)
